4-(新戊氧基)苯甲醛

描述

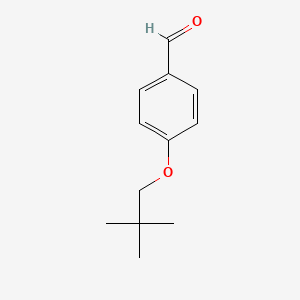

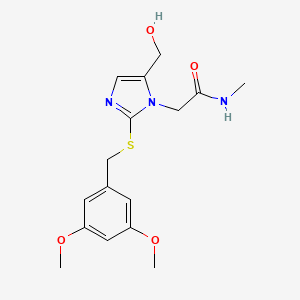

4-(Neopentyloxy)benzaldehyde, also known as p-neopentoxybenzaldehyde or 4-neopentoxybenzaldehyde, is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25400 .

Physical and Chemical Properties Analysis

Benzaldehyde, a related compound, is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol . Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C . As for its density, it weighs around 1.044 g/mL .科学研究应用

固相有机合成

已探索苯甲醛衍生物(包括4-羟基苯甲醛和2-甲氧基-4-羟基苯甲醛)作为固相有机合成的连接子。这些化合物通过还原胺化反应促进了仲胺、脲、磺酰胺、芳基酰胺和烷基酰胺的合成。这种方法展示了苯甲醛衍生物在合成广泛有机分子方面的多功能性,在药物发现和材料科学中具有潜在应用 (Swayze, 1997)。

荧光探针

已开发出一种基于4-(1H-菲并[9,10-d]咪唑-2-基)苯甲醛的新型比例荧光探针,用于检测半胱氨酸和高半胱氨酸。该探针在与这些氨基酸相互作用后表现出显着的发射位移,突出了苯甲醛衍生物在开发灵敏且选择性的诊断工具中的作用 (Lin et al., 2008)。

酶促解毒

对来自Eutypa lata的毒素4-羟基-3-(3-甲基-3-丁烯-1-炔基)苯甲醛的研究表明,Vitis vinifera细胞通过酶促转化为无毒醇衍生物对其进行解毒。本研究提供了对植物防御机制的见解,并提出了在农业和环境保护方面的潜在应用 (Colrat et al., 1999)。

风味和香料的生物技术生产

苯甲醛是天然风味和香料生物技术生产中的关键香气化合物。这项研究重点介绍了微生物或酶促工艺生产苯甲醛和其他香料化学品的潜力,为化学合成提供了可持续的替代方案 (Krings & Berger, 1998)。

催化氧化

使用NiFe2O4纳米粒子将苯甲醇催化氧化为苯甲醛的研究证明了苯甲醛在工业应用中的重要性。这项研究强调了开发苯甲醛和其他有价值化学品合成的高效且可持续的催化工艺的潜力 (Iraqui et al., 2020)。

作用机制

Target of action

Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may interact with targets in various microorganisms . .

Mode of action

It’s suggested that benzaldehyde may disrupt cellular antioxidation systems in fungi .

Biochemical pathways

Benzaldehyde is involved in several biochemical pathways. For example, it’s a product of the oxidation of toluene .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzaldehyde is limited. One study suggests that benzaldehyde can promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer, enhancing membrane permeability .

Result of action

Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may inhibit the growth of certain microorganisms .

Action environment

The activity of benzaldehyde may be influenced by various environmental factors. For example, its volatility could affect its distribution in the environment .

安全和危害

未来方向

Research is ongoing to develop new and sustainable approaches to synthesize benzaldehyde and its derivatives . For instance, a V-based catalytic biphasic system is being explored to perform toluene oxidation to benzaldehyde . Another research direction involves the use of manganese tungstate nanobars as an efficient catalyst to prepare benzaldehyde by direct oxidation of toluene .

生化分析

Biochemical Properties

Despite extensive search, there is limited information available on the specific biochemical properties of 4-(Neopentyloxy)benzaldehyde

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 4-(Neopentyloxy)benzaldehyde in laboratory settings

Dosage Effects in Animal Models

The effects of 4-(Neopentyloxy)benzaldehyde at different dosages in animal models have not been reported

属性

IUPAC Name |

4-(2,2-dimethylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSDOZWCBWRXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210694-04-5 | |

| Record name | 4-(2,2-dimethylpropoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)